Product packaging for 3-(Trifluoromethyl)quinolin-5-amine(Cat. No.:CAS No. 1824276-05-2)

3-(Trifluoromethyl)quinolin-5-amine

Cat. No.: B3111465
CAS No.: 1824276-05-2
M. Wt: 212.17
InChI Key: CQMXQQDABAFPMA-UHFFFAOYSA-N
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Description

Significance of Quinolines as Heterocyclic Scaffolds in Organic and Medicinal Chemistry Research

The quinoline (B57606) scaffold, a fused bicyclic heterocycle containing a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in the architecture of biologically active molecules. rsc.orgchemrxiv.orgontosight.ai Its presence in numerous natural products and synthetic compounds with a wide array of pharmacological activities underscores its importance. chemrxiv.org Quinolines are recognized as "privileged scaffolds" in medicinal chemistry, meaning they can bind to multiple, diverse biological targets. rsc.org This versatility has led to the development of quinoline-based drugs for treating a broad spectrum of diseases, including malaria, cancer, and various infections. rsc.orgrsc.orgbeilstein-journals.org

The unique structural features of the quinoline nucleus, including its aromaticity, planarity, and the presence of a nitrogen atom, allow for a variety of chemical modifications. ontosight.ai Researchers can introduce different functional groups at various positions on the quinoline ring to fine-tune the molecule's electronic properties, solubility, and interactions with biological targets. mdpi.com This adaptability makes the quinoline scaffold a fertile ground for the discovery and development of new therapeutic agents. beilstein-journals.org

Role of Trifluoromethylation in Modulating Molecular Properties for Research Applications

One of the most significant effects of trifluoromethylation is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to enzymatic degradation within the body. rsc.org This can lead to a longer biological half-life for a drug candidate. Furthermore, the trifluoromethyl group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and interact with intracellular targets. rsc.org This strategic incorporation of fluorine can also be used to block sites of metabolic oxidation on a molecule. acs.org

Positioning of 3-(Trifluoromethyl)quinolin-5-amine within Advanced Fluorinated Heterocycle Research

This compound, with its distinct substitution pattern, represents a convergence of the beneficial properties of both the quinoline scaffold and trifluoromethylation. The presence of the amine group at the 5-position and the trifluoromethyl group at the 3-position creates a unique electronic and steric environment. While specific research on this exact isomer is still emerging, its structure suggests significant potential in several areas of advanced chemical research.

The combination of a hydrogen-bond-donating amine group and a strongly electron-withdrawing trifluoromethyl group on the quinoline core can lead to interesting intramolecular and intermolecular interactions. These features are critical for binding to biological targets such as enzymes and receptors. ontosight.aiacs.org The development of synthetic routes to access this specific isomer is a key area of investigation. General methods for the trifluoromethylation of anilines and the synthesis of substituted quinolines provide a foundation for these efforts. acs.orgrsc.org For instance, visible-light mediated ortho-C–H trifluoromethylation of aniline (B41778) derivatives using reagents like Langlois reagent (CF3SO2Na) has been developed. acs.org

The study of this compound and its derivatives could lead to the discovery of novel probes for biological imaging or new candidates for drug discovery programs. Its positioning within advanced fluorinated heterocycle research lies in its potential to exhibit unique photophysical properties or enhanced biological activity due to the specific arrangement of its functional groups. As research into fluorinated heterocycles continues to expand, molecules like this compound are poised to become valuable tools for chemists and biologists alike.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₇F₃N₂
Molecular Weight 212.17 g/mol
CAS Number 1824276-05-2

Note: The properties listed are based on available data from chemical suppliers and may be predicted rather than experimentally determined.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7F3N2 B3111465 3-(Trifluoromethyl)quinolin-5-amine CAS No. 1824276-05-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(trifluoromethyl)quinolin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)6-4-7-8(14)2-1-3-9(7)15-5-6/h1-5H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMXQQDABAFPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(C=NC2=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

¹H NMR and ¹³C NMR for Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for mapping the carbon-hydrogen framework of a molecule. For 3-(Trifluoromethyl)quinolin-5-amine, the spectra are predicted to exhibit characteristic signals for the quinoline (B57606) core and its substituents.

¹H NMR: The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons of the quinoline ring system. The chemical shifts are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amino group. Protons on the pyridine (B92270) ring (H2 and H4) are expected to appear at lower field due to the deshielding effect of the nitrogen atom and the adjacent CF₃ group. The protons on the benzene (B151609) ring will be influenced by the amino group, with their exact positions determined by through-bond and through-space effects. The amine protons (NH₂) would likely appear as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum will display signals for all ten carbon atoms of the quinoline skeleton, plus the carbon of the trifluoromethyl group. The carbon atom attached to the trifluoromethyl group (C3) will show a characteristic quartet due to ¹J-coupling with the three fluorine atoms. The chemical shift of this carbon will be significantly influenced by the attached fluorine atoms. The carbons of the quinoline ring will appear in the aromatic region, with their specific shifts determined by the substitution pattern. For instance, carbons in the vicinity of the nitrogen atom and the trifluoromethyl group are expected to be deshielded, while those near the amino group will be shielded. beilstein-archives.orgrsc.orgbeilstein-journals.org

Predicted ¹H and ¹³C NMR Data for this compound

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
2 8.5 - 8.8 (s) 150 - 155
3 - 120 - 125 (q, ¹JCF ≈ 275 Hz)
4 8.0 - 8.3 (s) 135 - 140
4a - 120 - 125
5 - 145 - 150
6 6.8 - 7.1 (d) 110 - 115
7 7.2 - 7.5 (t) 125 - 130
8 7.0 - 7.3 (d) 115 - 120
8a - 140 - 145
CF₃ - 120 - 125 (q, ¹JCF ≈ 275 Hz)
NH₂ 4.0 - 5.0 (br s) -

Note: Predicted values are based on data from analogous compounds and may vary depending on the solvent and experimental conditions. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'q' denotes quartet, and 'br s' denotes broad singlet.

¹⁹F NMR for Trifluoromethyl Group Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the direct observation of fluorine atoms. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group. rsc.orgmdpi.com This signal will likely appear as a singlet in a proton-decoupled spectrum. The chemical shift of this resonance provides a unique fingerprint for the trifluoromethyl group's electronic environment. Based on data for similar aromatic trifluoromethyl compounds, the chemical shift is predicted to be in the range of -60 to -65 ppm relative to a standard such as CFCl₃. beilstein-archives.orgrsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would be instrumental in identifying the connectivity of the protons on the benzenoid ring (H6, H7, and H8).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms. This would allow for the direct assignment of each protonated carbon in the quinoline ring.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. HMBC would be essential for assigning the quaternary carbons (C3, C4a, C5, and C8a) by observing their long-range correlations with nearby protons. For example, correlations between H2/H4 and C3, or between H6/H8 and C5 would be expected.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. The IR spectrum of this compound is expected to display characteristic absorption bands for the N-H bonds of the primary amine, the C-F bonds of the trifluoromethyl group, and the aromatic C=C and C=N bonds of the quinoline ring.

Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
Primary Amine (N-H) Symmetric & Asymmetric Stretching 3300 - 3500 Medium
Primary Amine (N-H) Bending (Scissoring) 1580 - 1650 Medium to Strong
Aromatic C-H Stretching 3000 - 3100 Medium to Weak
Aromatic C=C/C=N Stretching 1450 - 1600 Medium to Strong
Trifluoromethyl (C-F) Stretching 1100 - 1350 Strong

Note: Predicted values are based on typical frequency ranges for these functional groups. nist.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (212.18 g/mol ). The fragmentation pattern would likely involve the loss of the trifluoromethyl group (CF₃, mass = 69) or the amino group (NH₂, mass = 16). The loss of HCN (mass = 27) from the quinoline ring is also a common fragmentation pathway for this class of compounds.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₀H₇F₃N₂), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula with high confidence. beilstein-archives.orgrsc.org

Table of Compounds Mentioned

Compound Name
This compound
4-amino-2-methyl-8-(trifluoromethyl)quinoline
Trifluoromethylbenzene
2-mercaptoaniline

Electronic Absorption Spectroscopy (UV-Vis)

No published studies containing the electronic absorption spectroscopy data for this compound were found. Therefore, a data table of its absorption maxima could not be generated.

X-ray Crystallography for Solid-State Structure Determination

There are no available crystallographic studies for this compound in the Cambridge Structural Database (CSD) or other public repositories. Consequently, information regarding its crystal system, space group, and specific bond lengths and angles is not known, and a data table of crystallographic parameters cannot be provided.

Computational and Theoretical Investigations of 3 Trifluoromethyl Quinolin 5 Amine

Computational chemistry provides powerful tools to investigate the electronic structure, reactivity, and properties of molecules at an atomic level. For complex heterocyclic systems like 3-(Trifluoromethyl)quinolin-5-amine, theoretical methods are invaluable for understanding their behavior and guiding experimental work.

Reactivity and Reaction Mechanisms of 3 Trifluoromethyl Quinolin 5 Amine

Reactions Involving the Amine Functionality

The primary amine group at the C-5 position is a versatile functional handle, participating in a variety of reactions typical of aromatic amines. Its nucleophilic character and ability to be converted into a diazonium salt are central to its reactivity.

Electrophilic Aromatic Substitution Reactions

The quinoline (B57606) ring system generally undergoes electrophilic aromatic substitution (EAS) on the more electron-rich benzene (B151609) ring (carbocycle) rather than the electron-deficient pyridine (B92270) ring (heterocycle). youtube.comresearchgate.net In 3-(Trifluoromethyl)quinolin-5-amine, the reaction is further directed by the powerful activating and ortho-, para-directing nature of the C-5 amino group. Conversely, the trifluoromethyl group at C-3 is strongly deactivating.

Nucleophilic Reactions

The lone pair of electrons on the nitrogen atom of the 5-amino group makes it a potent nucleophile. It can readily participate in nucleophilic substitution or addition reactions. For instance, it can be alkylated by reacting with alkyl halides or undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. The reactivity can be influenced by the steric environment and the electronic properties of the reaction partner. While the trifluoromethyl group's electron-withdrawing nature slightly reduces the nucleophilicity of the amine through the aromatic system, the amine group remains a reactive site for nucleophilic attack.

In a broader context of aminoquinolines, the amine functionality is frequently used as a nucleophile in coupling reactions to build more complex molecules. For example, various 4-aminoquinolines are synthesized via nucleophilic aromatic substitution (SNAr) where an amine attacks a 4-chloroquinoline. nih.gov Similarly, the amine group of this compound can act as a nucleophile toward suitable electrophilic partners.

Derivatization Strategies (e.g., Schiff Base Formation)

The primary amine of this compound is amenable to various derivatization strategies, which are crucial for modifying its properties or for use in multi-step synthesis.

Schiff Base Formation: A common derivatization involves the condensation reaction with aldehydes or ketones to form Schiff bases (imines). This reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Studies on 5-aminoquinoline (B19350) have demonstrated its successful reaction with a variety of aldehydes and ketones to form the corresponding imine derivatives. researchgate.netresearchgate.net This transformation is a versatile method for creating new C=N bonds and extending the molecular framework.

Reactant 1Reactant 2Product Type
This compoundAldehyde (R-CHO)Schiff Base (Imine)
This compoundKetone (R-CO-R')Schiff Base (Imine)

Acylation: Another key derivatization is acylation, where the amine reacts with an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA) or an acyl chloride. This reaction replaces a hydrogen on the amine with an acyl group, forming a stable amide. dergipark.org.tr This strategy can be used to protect the amine group or to introduce new functional moieties. For example, DAST-enabled amidation allows for the coupling of amines with carboxylic acids under mild conditions. acs.org

Deamination Reactions and Related Transformations

Deamination, the removal of an amino group, is a fundamental transformation in organic synthesis. wikipedia.org For aromatic amines like this compound, this is typically achieved by converting the amine into a diazonium salt, which is a versatile intermediate.

The process involves treating the amine with nitrous acid (HONO), usually generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl), at low temperatures. The resulting quinolin-5-diazonium salt is highly reactive and can undergo a variety of subsequent reactions, often catalyzed by copper salts (Sandmeyer reaction).

ReactionReagent(s)Product Functional Group
DiazotizationNaNO₂, HCl (0-5 °C)Diazonium Salt (-N₂⁺Cl⁻)
Deamination (Hydrodediazoniation)H₃PO₂Hydrogen (-H)
HydroxylationH₂O, H⁺, ΔHydroxyl (-OH)
Halogenation (Sandmeyer)CuCl / CuBr / CuIHalogen (-Cl, -Br, -I)
Cyanation (Sandmeyer)CuCNCyano (-CN)

These transformations allow the amine group to be replaced by a wide range of other substituents, providing a powerful tool for the structural diversification of the quinoline scaffold.

Reactions Involving the Quinoline Ring System

Beyond the reactivity of the amine group, the quinoline ring itself can be functionalized, most notably through modern C-H activation techniques.

Functionalization via C-H Bond Activation

Transition-metal-catalyzed C-H bond activation has become a powerful strategy for the regioselective functionalization of heterocyclic compounds like quinoline. mdpi.comacs.orgnih.gov The regioselectivity of these reactions is often controlled by directing groups or the inherent electronic properties of the substrate.

Research on the C-H activation of 3-(trifluoromethyl)quinoline (B1314843) using a rhodium(I) complex has shown that the presence of the electron-withdrawing trifluoromethyl group at the C-3 position enables the direct activation of C-H bonds at the otherwise elusive C-6 and C-7 positions of the carbocyclic ring, in addition to the more typical C-2 and C-4 positions. acs.org This demonstrates that the electronic nature of substituents profoundly influences the site of metalation.

Furthermore, studies on related 7-amino-2-(trifluoromethyl)quinoline derivatives have shown that palladium-catalyzed C-H activation can achieve selective C-8 arylation. nih.govresearchgate.net In this case, the amino group likely acts as a directing group, facilitating the metalation at its ortho position.

Based on these findings, it is expected that this compound would undergo C-H activation primarily at the C-6 position, directed by the C-5 amino group. The specific reaction conditions, choice of metal catalyst (e.g., Palladium, Rhodium, Cobalt), and ligand would be critical in controlling the outcome and selectivity of the functionalization. mdpi.com

SubstrateCatalyst SystemPosition(s) FunctionalizedReference
3-(Trifluoromethyl)quinolineRhH{κ³-P,O,P-[xant(PiPr₂)₂]}C-2, C-4, C-6, C-7 acs.org
7-Amino-2-(trifluoromethyl)quinoline AnaloguePd(OAc)₂ / Phosphine LigandC-8 nih.govresearchgate.net

Ring Transformations and Skeletal Rearrangements

While the specific ring transformations and skeletal rearrangements of this compound are not extensively documented in publicly available scientific literature, the general reactivity of quinolines and related azaaromatic systems provides a framework for predicting potential reaction pathways. Such transformations are of significant interest as they can rapidly generate molecular diversity from a common starting material.

Recent advancements have demonstrated the tunable skeletal editing of quinolines, primarily through the use of quinoline N-oxides. These reactions, often catalyzed by Brønsted acids in multicomponent systems, can lead to a variety of nitrogen-containing heterocycles, including indolines, indoles, and isoquinolinones through a series of cyclization and rearrangement processes. nih.govbioengineer.org For this compound, a hypothetical transformation would first involve the oxidation of the quinoline nitrogen to the corresponding N-oxide. The strong electron-withdrawing nature of the trifluoromethyl group at the 3-position would likely influence the stability and subsequent reactivity of the intermediates in such a rearrangement.

Another potential avenue for skeletal rearrangement involves the direct editing of the quinoline skeleton. For instance, a nitrogen-to-carbon single atom swap has been reported for pyridine and quinoline N-oxides under basic conditions, transforming them into naphthalene (B1677914) derivatives. chinesechemsoc.org The applicability of such a transformation to this compound would depend on the compatibility of the amino and trifluoromethyl groups with the reaction conditions.

It is important to note that these are projected reaction pathways based on the reactivity of the broader quinoline class. The presence of the amino group at the 5-position and the trifluoromethyl group at the 3-position will undoubtedly exert significant electronic and steric influences that could either facilitate or impede these transformations. Without specific experimental data, these potential rearrangements remain theoretical.

Influence of the Trifluoromethyl Group on Reactivity and Selectivity

The trifluoromethyl (-CF3) group is one of the most potent electron-withdrawing groups in organic chemistry. nih.gov Its presence on the quinoline ring system at the 3-position is expected to have a profound impact on the reactivity and selectivity of this compound.

Conversely, the electron-withdrawing nature of the -CF3 group significantly enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. nih.govresearchgate.net Nucleophilic aromatic substitution in quinolines generally occurs at the 2- and 4-positions. The -CF3 group at the 3-position would further activate these positions towards nucleophiles. Therefore, reactions with strong nucleophiles could potentially lead to substitution at the 2- or 4-position, provided a suitable leaving group is present or generated in situ.

The -CF3 group can also influence the basicity of the quinoline nitrogen. The strong electron-withdrawing effect will decrease the electron density on the nitrogen atom, making this compound a weaker base compared to quinoline or 5-aminoquinoline. youtube.com This reduced basicity can affect reactions that require protonation of the nitrogen or its participation as a Lewis base.

Furthermore, the trifluoromethyl group can participate in specific reactions. For example, trifluoromethylated arenes can be synthesized through reactions involving the pre-introduction of the -CF3 group onto a precursor molecule that is then cyclized. nih.gov While this relates more to the synthesis of the title compound, it highlights the unique reactivity imparted by this functional group.

Below is a table summarizing the predicted influence of the trifluoromethyl group on the reactivity of the quinoline core in this compound, in comparison to unsubstituted quinoline.

Reaction TypeInfluence of 3-CF3 GroupPredicted Reactivity of this compound
Electrophilic Aromatic Substitution Strong deactivation of the entire ring system.Significantly less reactive than quinoline. Substitution, if forced, would likely be directed by the 5-amino group to positions 6 and 8, but require harsh conditions.
Nucleophilic Aromatic Substitution Strong activation of the pyridine ring (positions 2 and 4).More reactive than quinoline towards nucleophiles at the 2- and 4-positions.
Basicity of Quinoline Nitrogen Decreases electron density on the nitrogen atom.Less basic than quinoline and 5-aminoquinoline.

Advanced Applications and Research Potential in Organic Synthesis and Materials Science

3-(Trifluoromethyl)quinolin-5-amine as a Versatile Synthetic Building Block

A synthetic building block is a readily available chemical compound that can be elaborated into more complex molecules. enamine.de The structure of this compound offers multiple reactive sites, making it a valuable platform for creating a diverse range of derivatives. The trifluoromethyl (CF3) group is known to enhance the metabolic stability, bioavailability, and binding affinity of molecules, making its incorporation into new chemical entities highly desirable. rsc.org The presence of the amine group provides a nucleophilic handle for a wide array of chemical transformations, while the quinoline (B57606) core can be functionalized through various C-H activation or cross-coupling strategies. researchgate.netresearchgate.net

The versatility of this compound stems from the ability to selectively target its different functional parts:

Amine Group Chemistry: The primary amine at the 5-position can readily undergo reactions such as amidation, alkylation, and sulfonylation to introduce new functional groups and build molecular complexity. acs.org For instance, it can be reacted with various carboxylic acids or their derivatives to form a library of amide compounds. acs.org

Quinoline Ring Functionalization: The quinoline scaffold itself is amenable to further substitution. Palladium-catalyzed cross-coupling reactions, for example, can be used to introduce new carbon-carbon or carbon-heteroatom bonds at specific positions on the ring, allowing for extensive diversification. researchgate.netacs.org

Trifluoromethyl Group Influence: The electron-withdrawing nature of the CF3 group at the 3-position influences the reactivity of the entire quinoline system, potentially directing substitution reactions to specific sites and modulating the properties of the resulting molecules.

Researchers have utilized similar quinoline-based building blocks in the synthesis of complex heterocyclic systems and bioactive molecules. nih.govresearchgate.net The combination of the trifluoromethyl group and the reactive amine on a quinoline scaffold makes this compound a powerful tool for generating novel compounds in medicinal chemistry and materials science. rsc.orgrsc.org

Development of Novel Catalytic Systems Utilizing Quinoline Scaffolds

The quinoline scaffold is a privileged structure not only in bioactive compounds but also in the field of catalysis. researchgate.net Its rigid, aromatic framework and the presence of a nitrogen atom capable of coordinating to metal centers make it an excellent ligand for various catalytic applications. researchgate.netnih.gov The development of nanocatalysts and transition-metal-based catalysts often employs heterocyclic systems like quinoline to achieve high efficiency and selectivity in chemical reactions. nih.gov

Catalytic systems based on quinoline derivatives have been successfully applied in:

Cross-Coupling Reactions: Palladium-catalyzed C-N cross-coupling reactions, pivotal for synthesizing anilines and their derivatives, have been advanced by the development of sophisticated ligands, with quinoline-based structures showing promise. researchgate.net

Photocatalysis: Iron-based photocatalysts incorporating ligands like phenanthroline (a related polycyclic N-heterocycle) have been used for the direct alkylation of quinolines under visible light, highlighting the role of the heterocyclic system in mediating the catalytic cycle. mdpi.com

Heterogeneous Catalysis: Zeolite-based catalysts have been employed for the gas-phase synthesis of quinolines from simpler starting materials like aniline (B41778) and alcohols. rsc.org The properties of these catalysts, including their acidity, are crucial for their performance. rsc.org

While this compound itself may not be a direct catalyst, its derivatives, particularly those where the amine group is modified to create a bidentate chelate, could serve as highly effective ligands. The electronic modulation by the trifluoromethyl group could fine-tune the properties of the resulting metal complex, potentially leading to catalysts with enhanced activity, stability, or selectivity for specific organic transformations.

Design and Synthesis of Functional Materials Incorporating Quinoline Derivatives

Quinoline derivatives are increasingly recognized for their potential in materials science due to their unique photophysical and electronic properties. mdpi.com These properties make them suitable for a range of applications, from molecular sensors to organic electronics. The synthesis of functional materials often leverages the quinoline core as a fundamental building block. rsc.orgnih.gov

Key areas where quinoline derivatives are being explored include:

Molecular Sensors: The quinoline ring can act as a fluorophore, a molecule that emits light after absorbing it. Changes in its chemical environment, such as the binding of a metal ion or another molecule, can alter its fluorescence properties, allowing it to function as a sensor.

Organic Dyes: The extended π-system of the quinoline scaffold makes it a suitable chromophore for creating organic dyes with specific colors and properties.

Intelligent Materials: The responsiveness of the quinoline system to external stimuli (like light or chemical changes) allows for its incorporation into "intelligent" materials that can change their properties on demand. mdpi.com

The synthesis of these materials often involves incorporating quinoline derivatives into larger polymeric structures or using them as key components in multicomponent reaction strategies. rsc.org The trifluoromethyl and amine groups on this compound offer handles to covalently link the molecule into polymer chains or attach it to surfaces, while also modulating the electronic properties of the material. This makes it a promising candidate for the rational design of new functional materials with tailored characteristics. nih.gov

Exploration of its Role in Chemical Biology Research (Mechanistic Studies)

In chemical biology, small molecules are used as probes to study and manipulate biological processes. This compound and its derivatives serve as valuable scaffolds for developing such probes, particularly for investigating enzyme function and cellular pathways.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology. researchgate.net They involve systematically modifying the structure of a parent molecule to understand how specific chemical features contribute to its biological activity. researchgate.netnih.gov The quinoline scaffold is a frequent subject of SAR studies due to its presence in numerous bioactive compounds. nih.govmdpi.com

For a molecule like this compound, a SAR study would involve creating a library of analogs by:

Varying the substituent at the 3-position (e.g., replacing -CF3 with -H, -CH3, or -Cl).

Changing the position of the amine group around the ring.

Adding other substituents to different positions on the quinoline core.

These studies help to build a detailed map of the chemical requirements for a desired biological effect. For example, SAR studies on quinoline-based inhibitors of the Epidermal Growth Factor Receptor (EGFR) have shown that the specific substitution pattern on the quinoline ring is critical for inhibitory potency. nih.govmdpi.com Similarly, SAR analysis of 3-phenylcoumarin (B1362560) derivatives as inhibitors for Monoamine Oxidase B (MAO-B) revealed how different substituents on the phenyl ring affect binding and activity. frontiersin.org The insights from such studies are crucial for optimizing lead compounds into more potent and selective biological probes or therapeutic candidates. acs.org

Table 1: Representative Structure-Activity Relationship (SAR) Insights for Quinoline-based Inhibitors

Target Scaffold Key Structural Feature Impact on Activity Citation
EGFR 4-Anilinoquinoline Substitution at the C-7 position of the quinoline core Longer chain linkers at this position can be favorable for inhibitory activity. mdpi.com
EGFR Quinazoline (B50416) Insertion of a 1H-indol-5-amine moiety at position 4 Led to potent, sub-nanomolar inhibitors. mdpi.com
BTK Quinoline Substitution of a nitro group with a trifluoromethyl group Enhanced interactions through new hydrogen bond formation. acs.org

Understanding how a small molecule interacts with its biological target at an atomic level is a primary goal of mechanistic studies. Quinoline-based compounds have been identified as inhibitors of several important biological macromolecules, and detailed studies have elucidated their binding mechanisms.

DNA Gyrase: Quinolone antibiotics function by inhibiting DNA gyrase, a bacterial enzyme essential for DNA replication. nih.gov The mechanism involves the quinolone molecule intercalating into the DNA at the cleavage site and interacting with both the DNA and the gyrase enzyme. nih.govnih.gov This stabilizes the enzyme-DNA complex, stalls DNA replication, and ultimately leads to bacterial cell death. nih.gov Molecular docking and structural studies have shown that the quinoline ring plays a key role in the inhibitory activity. researchgate.netresearchgate.net

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of DNA precursors and is a well-established target for anticancer and antimicrobial drugs. nih.gov Quinoline and quinazoline derivatives have been developed as potent DHFR inhibitors. nih.govresearchgate.netresearcher.life Molecular docking studies reveal that these inhibitors bind in the active site of DHFR, forming key interactions with amino acid residues such as Glu30 and Phe34. nih.govmdpi.com The specific substitution pattern on the quinoline ring dictates the binding affinity and inhibitory potency. nih.govresearchgate.net

NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the inflammatory response. vcu.eduresearchgate.net Aberrant NLRP3 activation is linked to a variety of inflammatory diseases, making it an attractive therapeutic target. nih.gov Novel quinoline derivatives have been discovered as potent inhibitors of the NLRP3 inflammasome. nih.gov Mechanistic studies indicate that these compounds can directly target the NLRP3 protein, preventing its assembly and activation. vcu.edunih.gov Biophysical assays have confirmed strong binding interactions between quinoline-based inhibitors and the NACHT domain of the NLRP3 protein. vcu.edu

Table 2: Binding Interactions of Quinoline-based Scaffolds with Biological Targets

Target Inhibitor Type Key Binding Interactions Mechanism of Action Citations
DNA Gyrase Quinolone Antibiotics Stacking interactions with DNA bases; coordination with a water-metal ion bridge in the enzyme's active site. Stabilization of the gyrase-DNA cleavage complex, leading to inhibition of DNA replication. nih.govresearchgate.net
DHFR Quinazoline Derivatives Hydrogen bonding with key active site residues like Glu30 and Phe31; π-π stacking interactions. Competitive inhibition by blocking the binding of the natural substrate, dihydrofolate. nih.govresearchgate.net

| NLRP3 | Quinoline-based Inhibitors | Direct binding to the NACHT domain of the NLRP3 protein. | Blocks inflammasome assembly and activation, preventing the release of pro-inflammatory cytokines. | vcu.edunih.gov |

Emerging Research Frontiers and Future Directions

Development of More Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce the environmental impact of chemical processes. acs.orgresearchgate.net Traditional methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often rely on harsh conditions, toxic reagents, and generate significant waste. tandfonline.com Consequently, a major research thrust is the development of greener alternatives for the synthesis of quinoline derivatives, including 3-(Trifluoromethyl)quinolin-5-amine. tandfonline.comnih.gov

Recent advancements in this area focus on several key strategies:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol (B145695), or ionic liquids is a primary focus. tandfonline.com For instance, one-pot syntheses of pyrimido[4,5-b]quinolines have been successfully carried out in water. tandfonline.com

Catalysis: The use of catalysts, particularly heterogeneous and recyclable nanocatalysts, can significantly improve the efficiency and sustainability of quinoline synthesis. rsc.org For example, magnetic nanoparticle-supported catalysts have been employed for the synthesis of quinoline derivatives, allowing for easy separation and reuse. rsc.org

Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes, which aligns with the principles of green chemistry. tandfonline.comtandfonline.com

A potential sustainable route to this compound could involve a modified Friedländer synthesis using a green catalyst and solvent, or a multi-component reaction strategy as discussed below. The goal is to develop a process that is not only efficient but also minimizes waste and energy consumption.

Advancements in Site-Selective Functionalization Strategies

The ability to selectively introduce functional groups at specific positions on the quinoline ring is crucial for creating diverse molecular libraries for drug discovery and other applications. nih.gov C-H functionalization has emerged as a powerful tool in this regard, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. princeton.edunih.gov

For a molecule like this compound, site-selective functionalization could unlock a vast chemical space. Key areas of advancement include:

Directed C-H Activation: Utilizing the existing amine group or a transient directing group to guide a metal catalyst to a specific C-H bond for functionalization. This allows for precise control over the position of new substituents.

Palladium-Catalyzed Reactions: Palladium catalysis has been extensively used for the C-H functionalization of heterocycles. nih.gov For instance, palladium-catalyzed transannular C-H functionalization has been used for alicyclic amines, a strategy that could potentially be adapted for quinoline systems. nih.gov

Metal-Free Functionalization: The development of metal-free C-H functionalization reactions is a growing area, avoiding the cost and potential toxicity of transition metals. nih.gov

Future research will likely focus on developing new catalytic systems that can selectively functionalize the C-2, C-4, and other positions of the this compound core, providing access to a wide range of novel derivatives with potentially enhanced biological activities.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, scalability, and reproducibility. acs.orgsioc-journal.cnvapourtec.com The integration of flow chemistry with automated synthesis platforms is poised to revolutionize the synthesis of complex molecules like this compound. uc.pt

Key benefits and future directions in this area include:

Improved Reaction Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. acs.org

Safe Handling of Hazardous Reagents: Reactions involving hazardous reagents or intermediates can be performed more safely in a closed-loop flow system. This is particularly relevant for fluorination reactions, which can involve toxic and corrosive reagents. vapourtec.com

Telescoped Synthesis: Multiple reaction steps can be performed sequentially in a continuous flow setup without the need for isolating intermediates, significantly streamlining the synthetic process. mdpi.com

Automated Library Synthesis: The combination of flow chemistry with robotics and automated purification systems enables the rapid synthesis and purification of large libraries of quinoline derivatives for high-throughput screening. uc.pt

Future work will likely see the development of fully automated, multi-step flow syntheses of this compound and its derivatives, enabling on-demand production and rapid exploration of structure-activity relationships.

Computational Design and Discovery of Novel Quinoline Derivatives

In silico methods, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations, are becoming indispensable tools in modern drug discovery. nih.govnih.govijprajournal.combenthamdirect.comorganic-chemistry.org These computational approaches can be used to design novel quinoline derivatives with improved biological activity and to predict their pharmacokinetic and toxicological properties.

For this compound, computational design can be applied in several ways:

Virtual Screening: Large databases of virtual compounds can be screened against a biological target to identify potential hits with the 3-(trifluoromethyl)quinoline (B1314843) scaffold. nih.gov

Lead Optimization: Once a lead compound is identified, computational methods can be used to guide the design of new derivatives with improved potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govbenthamdirect.com

Predictive Modeling: QSAR models can be developed to predict the biological activity of new quinoline derivatives based on their structural features, accelerating the discovery process. nih.gov

The integration of computational design with synthetic chemistry will enable a more rational and efficient approach to the discovery of novel drugs based on the this compound scaffold.

Multicomponent Reactions for Enhanced Chemical Diversity

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, are highly efficient tools for generating chemical diversity. nih.govcaltech.eduyoutube.comnih.govingentaconnect.com The use of MCRs for the synthesis of quinoline derivatives is a rapidly growing area of research. tandfonline.com

Key advantages of MCRs include:

High Atom Economy: Most of the atoms from the starting materials are incorporated into the final product, minimizing waste. caltech.edu

Convergence and Efficiency: Complex molecules can be assembled in a single step from simple starting materials, reducing the number of synthetic steps and purification procedures. youtube.com

Diversity-Oriented Synthesis: By varying the starting components, large and diverse libraries of compounds can be rapidly synthesized. nih.gov

The development of novel MCRs that can incorporate trifluoromethylated building blocks is of particular interest for the synthesis of compounds like this compound. nih.gov An MCR-based approach could provide a highly efficient and versatile route to a wide range of functionalized 3-(trifluoromethyl)quinoline derivatives.

Application in Advanced Analytical Methodologies

The development of sensitive and selective analytical methods is crucial for the detection and quantification of novel compounds in complex matrices, which is essential for research purposes, such as in vitro and in vivo studies. For a fluorinated compound like this compound, several advanced analytical techniques can be employed. azom.com

Future research in this area will likely focus on:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for the separation, identification, and quantification of small molecules. The development of specific LC-MS methods for this compound would be essential for its analysis in biological samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 19F NMR, can provide detailed structural information and can be used for quantitative analysis of fluorinated compounds. youtube.com

Fluorescence Spectroscopy: While not inherently fluorescent, derivatization of the amine group with a fluorescent tag could enable highly sensitive detection using fluorescence spectroscopy. This approach is particularly useful for trace analysis in complex biological matrices.

The development of robust and validated analytical methods will be critical for advancing the research and potential applications of this compound and its derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.